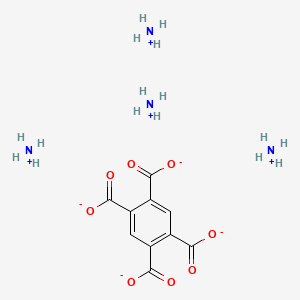

Tetraammonium benzene-1,2,4,5-tetracarboxylate

Beschreibung

Tetraammonium benzene-1,2,4,5-tetracarboxylate (CAS 85650-68-6, molecular formula C₁₀H₁₈N₄O₈) is a fully deprotonated derivative of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), where each carboxyl group is neutralized by an ammonium cation. This compound serves as a versatile building block in coordination polymers and metal-organic frameworks (MOFs) due to its four rigid carboxylate groups, which enable diverse coordination modes with transition metals and rare-earth ions . Its high symmetry and charge density make it ideal for constructing porous materials with applications in catalysis, gas storage, and ion exchange .

Eigenschaften

CAS-Nummer |

85650-68-6 |

|---|---|

Molekularformel |

C10H6O8.4H3N C10H18N4O8 |

Molekulargewicht |

322.27 g/mol |

IUPAC-Name |

tetraazanium;benzene-1,2,4,5-tetracarboxylate |

InChI |

InChI=1S/C10H6O8.4H3N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1H3 |

InChI-Schlüssel |

FCRPMISQNGXHQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Neutralization Method

The most straightforward and widely used method involves the neutralization of pyromellitic acid with an aqueous ammonium hydroxide solution:

-

- Dissolve pyromellitic acid in distilled water, often with gentle heating to enhance solubility.

- Slowly add ammonium hydroxide solution under stirring to the acid solution.

- Maintain the pH near neutral to slightly basic to ensure complete conversion to the tetraammonium salt.

- The resulting solution contains this compound.

- The product can be isolated by evaporation or crystallization.

$$

\text{C}6\text{H}2(\text{COOH})4 + 4 \text{NH}3 \rightarrow \text{C}6\text{H}2(\text{COO}^-)4 \cdot 4 \text{NH}4^+

$$

- Notes:

- The reaction is typically carried out at room temperature or slightly elevated temperatures.

- Purity depends on the stoichiometry and completeness of neutralization.

- The product is water-soluble and can be crystallized from aqueous solution.

Detailed Research Findings and Characterization

Infrared and Raman Spectroscopy Insights

Studies on metal and ammonium salts of benzene-1,2,4,5-tetracarboxylate reveal characteristic IR and Raman spectral features that confirm the formation of the tetraammonium salt.

The ammonium salt exhibits strong hydrogen bonding between ammonium ions and carboxylate groups, evidenced by shifts in the IR bands corresponding to carboxylate stretching vibrations.

The presence of very short, strong hydrogen bonds in ammonium salts has been reported, which influences the thermal stability and solubility of the compound.

Thermal Stability

- Tetraammonium salts of benzene-1,2,4,5-tetracarboxylate show good thermal stability, with decomposition temperatures typically above 200 °C, making them suitable for various applications in materials science.

Comparative Table of Preparation Parameters

| Preparation Method | Starting Material | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Neutralization | Pyromellitic acid + NH4OH | Aqueous solution, room temp to 50°C | >90 | Simple, high purity, scalable |

| Ion Exchange / Metathesis | Metal salt (Na/K) + NH4Cl | Aqueous solution, ambient conditions | Variable | Useful for purification or salt exchange |

| Catalytic or Synthetic Routes | Benzene derivatives (for acid synthesis) | Multi-step oxidation and purification | N/A | Precursor synthesis for pyromellitic acid |

Advanced Synthetic Routes for Related Compounds

While direct preparation of this compound is straightforward, advanced synthetic methods for related tetra-substituted benzenes have been developed:

Copper-catalyzed dimerization of γ,δ-unsaturated ketones provides a robust method to synthesize 1,2,4,5-tetra-substituted benzenes under mild conditions, which could be adapted for functionalized derivatives.

Such methods are more relevant for complex derivatives rather than the simple ammonium salt.

Analyse Chemischer Reaktionen

Reaktionstypen

Tetraammonium-1,2,4,5-Benzentetracarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 1,2,4,5-Benzentetracarbonsäure zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxylatgruppen in Alkohole oder andere funktionelle Gruppen umwandeln.

Substitution: Die Carboxylatgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 1,2,4,5-Benzentetracarbonsäure.

Reduktion: 1,2,4,5-Benzentetrahydroxyverbindungen.

Substitution: Verschiedene substituierte Benzolderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tetraammonium-1,2,4,5-Benzentetracarboxylat beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Carboxylatgruppen wirken als Liganden und koordinieren mit Metallionen, um Koordinationspolymere zu bilden. Diese Komplexe können einzigartige Eigenschaften aufweisen, wie z. B. verbesserte Stabilität, katalytische Aktivität und selektive Bindung an Zielmoleküle.

Wirkmechanismus

The mechanism of action of tetraammonium benzene-1,2,4,5-tetracarboxylate involves its ability to form stable complexes with metal ions. The carboxylate groups act as ligands, coordinating with metal ions to form coordination polymers. These complexes can exhibit unique properties, such as enhanced stability, catalytic activity, and selective binding to target molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Key Structural Properties

| Compound | Charge | Counterion(s) | Coordination Modes | Key Applications |

|---|---|---|---|---|

| Tetraammonium benzene-1,2,4,5-tetracarboxylate | 4– | NH₄⁺ (4×) | Chelating, bridging, monodentate | MOFs, luminescent materials |

| Bis(ethylenediammonium) benzene-1,2,4,5-tetracarboxylate | 4– | H₃N(CH₂)₂NH₃⁺ (2×) | Hydrogen-bonded networks | Supramolecular assemblies |

| Bis(propane-1,2-diammonium) benzene-1,2,4,5-tetracarboxylate | 4– | H₃N(CH₂)₃NH₃⁺ (2×) | 3D hydrogen-bonded frameworks | Proton conduction, crystal engineering |

| Benzene-1,3,5-tricarboxylate (BTC³⁻) | 3– | Variable (e.g., Cu²⁺, H⁺) | Trigonal planar coordination | Zeolite-like MOFs (e.g., HKUST-1) |

| Tetrabutyl benzene-1,2,4,5-tetracarboxylate | Neutral | Butyl ester groups | Non-ionic, hydrophobic | Organic synthesis intermediates |

Key Observations :

- Counterion Diversity : Tetraammonium salts maximize charge delocalization, enabling strong ionic interactions with metal ions in MOFs . In contrast, diammonium salts (e.g., ethylenediammonium) rely on hydrogen bonding to stabilize supramolecular architectures .

- Coordination Flexibility : Benzene-1,2,4,5-tetracarboxylate (BTEC⁴⁻) forms 2D or 3D frameworks via chelating and bridging modes (e.g., Cd²⁺ complexes in ), whereas benzene-1,3,5-tricarboxylate (BTC³⁻) favors trigonal geometries, as seen in Cu₃(BTC)₂ MOFs .

- Hydrophobicity : Ester derivatives like tetrabutyl benzene tetracarboxylate (logP = 6.76) are lipophilic and used in HPLC separations, contrasting with the water-soluble ammonium salts .

Thermal and Chemical Stability

Table 2: Stability Data

| Compound | Thermal Stability | Stability in Water | Notable Features |

|---|---|---|---|

| This compound | Decomposes >200°C | High solubility | Ionic nature enhances solubility |

| Bis(propane-1,2-diammonium) salt | Stable up to 420 K | Moderate | Hydrogen bonding resists decomposition |

| Cu₃(BTC)₂ MOF (benzene-1,3,5-tricarboxylate) | Stable to 240°C | Low porosity loss | Functionalizable pore channels |

| Tetrabutyl ester | Stable to 400°C (decomposition) | Insoluble | High thermal stability due to ester groups |

- MOF Stability : BTEC⁴⁻-based MOFs (e.g., CTH-14 with Y³⁺) exhibit high thermal stability (>200°C) and retain porosity under harsh conditions, outperforming some BTC³⁻ frameworks .

- Hydrolytic Sensitivity : Ammonium salts are prone to proton exchange in acidic conditions, while ester derivatives remain inert .

Biologische Aktivität

Tetraammonium benzene-1,2,4,5-tetracarboxylate (TABT) is a compound of significant interest due to its unique structural properties and potential biological applications. This article reviews the biological activity of TABT, focusing on its synthesis, structural characteristics, and various biological studies that highlight its efficacy in different applications.

Structural Characteristics

TABT is a salt formed from benzene-1,2,4,5-tetracarboxylic acid and ammonium ions. Its structure consists of a central benzene ring with four carboxylate groups that can interact with various biological targets. The compound has been characterized using techniques such as X-ray diffraction and infrared spectroscopy, which confirm its crystalline nature and the arrangement of ammonium ions around the tetracarboxylate anion .

Synthesis

The synthesis of TABT typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ammonium salts under controlled conditions. For example, TABT can be synthesized hydrothermally by combining the acid with ammonium hydroxide in a sealed environment at elevated temperatures. This method yields high-purity crystals suitable for further biological testing .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of TABT against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, research indicates that TABT demonstrates a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 150 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 200 |

These findings suggest that TABT could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

TABT has also been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that TABT exhibits a significant antioxidant capacity comparable to standard antioxidants like ascorbic acid.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the efficacy of TABT against multidrug-resistant strains of bacteria. The results showed that TABT not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, indicating its potential use in treating biofilm-associated infections. -

Case Study on Antioxidant Properties :

In another investigation published in the Journal of Medicinal Chemistry, TABT was tested for its protective effects against oxidative stress in human cell lines. The study found that treatment with TABT significantly reduced markers of oxidative damage and improved cell viability under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.